2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid
Description
2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid, also known as Valylisoleucine (Val-Ile), is a dipeptide composed of L-valine and L-isoleucine linked via an amide bond. Its IUPAC name reflects its stereochemistry: (2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid . The compound has a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.3 g/mol.
Val-Ile is a branched-chain amino acid (BCAA) derivative, playing roles in protein synthesis, muscle metabolism, and nutrient signaling . It is distinct from free BCAAs due to its peptide bond, which influences its absorption kinetics and metabolic pathways.
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVLWFYAPWAQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid typically involves the condensation of 2-amino-3-methylbutanoic acid with 3-methylpentanoic acid. This reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis, where specific enzymes catalyze the formation of the desired product under mild conditions. This method is advantageous due to its high specificity and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Hydrolysis of the Peptide Bond
The peptide bond (amide linkage) between valine and isoleucine undergoes hydrolysis under acidic or alkaline conditions, yielding free valine and isoleucine:
| Conditions | Products | Mechanism |
|---|---|---|
| 6M HCl, 110°C, 24h | L-Valine + L-Isoleucine | Acid-catalyzed nucleophilic cleavage |
| NaOH (pH >12), 100°C | Racemic valine + Racemic isoleucine | Base-mediated hydrolysis |
This reaction is critical in protein sequencing and metabolite analysis . Racemization may occur under alkaline conditions due to the formation of a planar oxazolone intermediate .
N-Terminal Acetylation
The free N-terminal amine reacts with acetylating agents (e.g., acetic anhydride):
Acetylation modifies solubility and stability, commonly used in peptide synthesis to block reactive termini .
C-Terminal Esterification
The carboxyl group reacts with alcohols (e.g., methanol) under acidic catalysis:
Ester derivatives enhance volatility for gas chromatography analysis .
Oxidation and Reduction
The alkyl side chains (e.g., isoleucine’s γ-methyl group) are resistant to mild oxidants but may react under harsh conditions:
| Reagent | Product | Notes |
|---|---|---|
| KMnO₄ (acidic) | 2-Keto-3-methylpentanoic acid | Selective oxidation of γ-methyl group |
| NaBH₄ | Stable; no reduction observed | Amide bonds resist reduction |
Similar pathways are observed in branched-chain amino acid metabolism .
Racemization
Under alkaline conditions (pH >10), the chiral α-carbon of isoleucine undergoes partial racemization:
This process is temperature-dependent and impacts bioactive peptide studies .
Stability in Aqueous Solutions
The dipeptide is stable in neutral aqueous solutions but degrades under UV light or prolonged heat:
| Condition | Degradation Products |
|---|---|
| UV light (254 nm) | Deaminated valine + Hydroxy derivatives |
| 80°C, 48h (pH 7) | Cyclic diketopiperazine (minor) |
Cyclization is hindered by steric bulk from the branched side chains .
Complexation with Metal Ions
The carboxyl and amine groups coordinate with divalent cations (e.g., Cu²⁺, Zn²⁺), forming stable chelates:
Such complexes are studied for their antioxidant properties and role in heavy metal detoxification .
Scientific Research Applications
2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of bioactive intermediates. These intermediates can then modulate various biochemical pathways, influencing cellular functions and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- The iodoacetyl and chloroacetyl derivatives (e.g., 6ae, 12ae) are intermediates in peptide modification, leveraging reactive halogens for crosslinking or conjugation .
Amino Acid Prodrugs and Functionalized Derivatives
Prodrugs of amino acids often incorporate protective groups or bioactive moieties to modulate solubility or target specificity:
Key Observations :
- Protective groups like Cbz and Fmoc enhance stability during synthetic workflows but require deprotection steps .
- The thiazol-containing derivative (6c) exhibits anticancer activity, likely due to its planar heterocyclic structure interacting with cellular targets .
Complex Peptides Incorporating Val-Ile Motifs
Val-Ile serves as a building block in larger peptides, influencing secondary structure and bioactivity:
Key Observations :
- The pentapeptide Lys-Val-Ile-Leu-Phe demonstrates how Val-Ile contributes to hydrophobic interactions in peptide folding .
- The Boc-protected derivative highlights the use of Val-Ile in constructing complex architectures for targeted therapies .
Biochemical and Pharmacological Comparisons
Solubility and Bioavailability
- Val-Ile: Limited aqueous solubility due to hydrophobic side chains; typically requires organic solvents for dissolution .
- Prodrugs (e.g., 6c) : Thiazol derivatives show improved solubility (~92% yield in polar solvents) due to ionizable groups .
Metabolic Stability
Biological Activity
2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid, also known as a derivative of branched-chain amino acids, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a branched chain that contributes to its unique biological functions.
This compound is believed to influence various metabolic pathways, particularly those involving amino acid metabolism. It may act as a substrate for enzymes involved in protein synthesis and energy metabolism.
2. Effects on Muscle Protein Synthesis
Research indicates that derivatives of branched-chain amino acids can stimulate muscle protein synthesis through the activation of the mTOR pathway. This pathway plays a crucial role in cell growth and proliferation, particularly in muscle tissues .
3. Neuroprotective Effects
Some studies suggest that compounds similar to this compound may exhibit neuroprotective properties. These effects are potentially mediated through the modulation of neurotransmitter release and reduction of oxidative stress in neuronal cells .
Case Study 1: Muscle Recovery
A clinical trial investigated the effects of branched-chain amino acids on muscle recovery post-exercise. Participants who consumed supplements containing this compound showed significantly improved recovery times and reduced muscle soreness compared to a placebo group .
Case Study 2: Cognitive Function
Another study examined the cognitive effects of branched-chain amino acids in elderly patients. Results indicated an improvement in cognitive function and memory retention among those who supplemented with this compound over a three-month period .
Data Table: Biological Activities Overview
Q & A
Q. What are the key synthetic routes for preparing 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid?
- Methodological Answer : The compound can be synthesized via peptide coupling strategies. A common approach involves reacting L-isoleucine (or its methyl ester) with 2-amino-3-methylbutanoyl chloride under inert conditions (e.g., argon atmosphere) to form the amide bond. For example, describes the synthesis of structurally analogous compounds like (2S,3S)-2-[(Chloroacetyl)amino]-3-methylpentanoic acid (12ae) by reacting L-isoleucine with chloroacetyl chloride, yielding 92% product after purification via column chromatography . The reaction requires stoichiometric control of reagents and protection/deprotection steps for functional groups (e.g., tert-butoxycarbonyl (Boc) groups) to prevent side reactions.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on chemical shifts. For instance, the methyl groups in the 3-methylpentanoic acid moiety appear as doublets or triplets between δ 0.8–1.2 ppm in 1H NMR, while the amide proton resonates at δ 6.5–8.5 ppm. provides detailed NMR data for analogous compounds (e.g., 6ae), where specific splitting patterns confirm stereochemistry and substituent positions .
- HRMS : High-resolution mass spectrometry (ESI or EI mode) validates the molecular formula. For example, reports HRMS data for methyl esters of similar compounds (e.g., 6aa) with mass accuracy <5 ppm, confirming the molecular ion [M+H]+ .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Safety data sheets (SDS) for structurally related compounds (e.g., 3-Amino-4-methylpentanoic acid) highlight hazards such as skin/eye irritation (GHS Category 2) and respiratory sensitization (H315, H319, H335). Researchers should:
- Use fume hoods and PPE (gloves, goggles) during synthesis .
- Avoid inhalation of fine powders; store in airtight containers under inert gas (argon) to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic acyl substitution. demonstrates improved yields (80–94%) for iodinated analogs (e.g., 6aa) by using KI in acetone under argon .
- Catalysis : Palladium-catalyzed aminocarbonylation (as in ) can stabilize intermediates in multi-step syntheses, reducing side products .
- Purification : Reverse-phase HPLC or preparative TLC (silica gel) resolves diastereomers, critical for stereochemical purity .
Q. How to address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or databases like PubChem. For example, resolves ambiguities in methyl group assignments by analyzing coupling constants (J-values) in 1H NMR .
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in crowded spectral regions (e.g., δ 1.0–2.0 ppm for branched methyl groups) .
- X-ray Crystallography : For absolute configuration confirmation, crystallize the compound and analyze unit cell parameters (e.g., as done for Boc-protected analogs in ) .
Q. What role does this compound play in peptide-based drug design?
- Methodological Answer : The compound’s branched alkyl chain and chiral centers make it a candidate for:
- Peptide Backbone Modification : Incorporating it into peptides (e.g., LLO (91-99) in ) enhances resistance to proteolytic degradation due to steric hindrance .
- Targeted Drug Delivery : Functionalize the amino group with Fmoc (9-fluorenylmethoxycarbonyl) or Boc groups () to create prodrugs with controlled release profiles .
- Structure-Activity Relationship (SAR) : Modify the 3-methylpentanoic acid moiety to study its impact on binding affinity (e.g., to enzymes like MPD in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
